5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methylphenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
5-{4-(Furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic compound featuring a fused triazolo-thiazole core, substituted with furan moieties and a piperazine-linked 4-methylphenyl group. This structure combines pharmacophoric elements associated with bioactivity:
- Triazolo-thiazole core: Known for antimicrobial, antifungal, and enzyme-inhibitory properties due to its electron-rich aromatic system .
- Furan substituents: Enhance pharmacokinetic properties such as solubility and metabolic stability .
- Piperazine moiety: Improves binding affinity to biological targets, such as enzymes or receptors, via hydrogen bonding and conformational flexibility .
Properties
IUPAC Name |
furan-2-yl-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-16-6-8-17(9-7-16)20(28-10-12-29(13-11-28)23(31)19-5-3-15-34-19)21-24(32)30-25(35-21)26-22(27-30)18-4-2-14-33-18/h2-9,14-15,20,32H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXONBVEGNPQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the furan-2-carbonyl piperazine: This involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions.
Synthesis of the triazole-thiazole core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole and thiazole rings.
Coupling reactions: The final step involves coupling the furan-2-carbonyl piperazine with the triazole-thiazole core using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Medicine: Due to its complex structure, it may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to bind to these targets with high affinity, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Features of Key Analogs
Key Observations :
- Piperazine substituents are shared with AZD5153, a bromodomain inhibitor, suggesting possible epigenetic modulation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s furan and piperazine groups may enhance solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic analogs .
- Higher predicted LogP vs. pyrazolyl-thiadiazines () suggests improved membrane permeability.
Pharmacological Activity
Key Findings :
- Molecular docking studies on triazolo-thiadiazoles () suggest the target compound may inhibit fungal 14-α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis.
- Piperazine-linked compounds like AZD5153 demonstrate that such substituents enhance binding to epigenetic targets (e.g., BRD4) .
Comparison :
Biological Activity
The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that incorporates several pharmacologically relevant moieties. Its structure suggests potential biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a unique combination of a triazole and thiazole ring system, which are known for their diverse biological activities. The presence of a piperazine moiety and furan rings further enhances its potential as a pharmacological agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of thiazole could inhibit biofilm formation in bacteria such as Salmonella enterica and Pseudomonas aeruginosa . While specific data on the compound is limited, its structural components suggest it may exhibit similar antimicrobial effects.
Antitumor Activity
Thiazole and triazole-containing compounds have been extensively studied for their anticancer properties. A review indicated that certain thiazole derivatives demonstrated cytotoxicity against cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of electron-donating groups in the phenyl ring of these compounds has been correlated with increased antitumor activity.
Neuropharmacological Effects
The piperazine component in the compound is associated with various neuropharmacological effects. Compounds containing piperazine have been explored for their potential as anxiolytics and antidepressants. The structural analogs have shown promise in modulating neurotransmitter systems .
Structure-Activity Relationship (SAR)
The SAR analysis provides insight into how modifications to the chemical structure can influence biological activity:
| Component | Modification Impact |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity; substitutions enhance potency. |
| Piperazine Moiety | Modifications can improve neuropharmacological effects. |
| Furan Rings | May contribute to antimicrobial activity. |
| Phenyl Substituents | Electron-donating groups increase antitumor efficacy. |
Case Studies
Several studies have explored compounds structurally similar to the one in focus:
- Anticonvulsant Activity : Compounds with thiazole integration showed significant anticonvulsant properties in animal models .
- Cytotoxicity Studies : A series of thiazole derivatives were tested against various cancer cell lines, revealing promising results with certain analogs exhibiting IC50 values lower than 20 µg/mL .
- Neuropharmacological Studies : Piperazine derivatives have been evaluated for their effects on serotonin and dopamine receptors, indicating potential use in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
